4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of both an amino group and a trifluoromethyl group on the quinoline ring imparts distinct reactivity and stability to the compound, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: Positioning bromination of a suitable quinoline precursor.
Cyanation: Replacement of the bromine atom with a cyano group using cuprous cyanide.
Amination: Introduction of the amino group through nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents are employed to achieve these goals. The use of catalysts and controlled reaction conditions ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile is primarily determined by its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups but has a pyridine core instead of a quinoline core.
4-Amino-2,5-bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups and an amino group on a phenol ring.
Uniqueness: 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile stands out due to its quinoline core, which provides additional aromatic stability and electronic properties compared to pyridine or phenol derivatives
Properties
Molecular Formula |
C11H6F3N3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-7(5-15)9(16)6-3-1-2-4-8(6)17-10/h1-4H,(H2,16,17) |
InChI Key |
LTGGXSIEQZYFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.